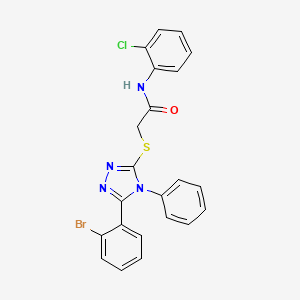

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of Bromophenyl and Phenyl Groups: This step often involves the use of bromination and phenylation reactions, which can be carried out using reagents such as bromine and phenylboronic acid in the presence of catalysts like palladium.

Attachment of Thioacetamide Moiety: The final step involves the reaction of the triazole intermediate with 2-chlorophenyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the triazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chlorophenyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes, such as DNA synthesis or cell division.

Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cell signaling pathways.

Disrupting Cellular Functions: Interfering with the normal functioning of cellular components, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide can be compared with other similar compounds, such as:

2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-bromophenyl)acetamide: Similar structure but with different halogen substitutions, leading to variations in biological activity.

2-((5-(2-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide: Fluorine substitution can enhance the compound’s stability and bioavailability.

2-((5-(2-Iodophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide: Iodine substitution can affect the compound’s reactivity and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific halogen substitutions and their impact on its chemical and biological properties.

Biological Activity

The compound 2-((5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of the compound involves several steps, including the reaction of 2-bromobenzoyl hydrazine with thioketones and subsequent acylation. The structure is confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry. The presence of the triazole ring and thioether functionality is crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Properties

Triazoles are recognized for their anticancer potential. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, derivatives have shown high potency against colon cancer cells with IC50 values indicating significant cytotoxicity . The proposed mechanism includes the inhibition of tyrosine kinases involved in cell proliferation .

Anti-inflammatory Effects

Several studies have reported anti-inflammatory activities for triazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its therapeutic potential in treating inflammatory diseases .

Actoprotective Activity

Recent investigations into actoprotective properties revealed that certain triazole derivatives can enhance physical endurance and reduce fatigue in animal models. This activity was assessed using forced swimming tests, indicating a potential application in managing fatigue-related conditions .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the phenyl rings significantly enhanced antibacterial activity.

- Anticancer Activity : In a comparative study of multiple triazole derivatives, this compound was found to have an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in human colon cancer cells .

- Anti-inflammatory Studies : In vivo models demonstrated that treatment with triazole derivatives resulted in a marked decrease in paw edema compared to control groups, supporting their role as anti-inflammatory agents .

Properties

Molecular Formula |

C22H16BrClN4OS |

|---|---|

Molecular Weight |

499.8 g/mol |

IUPAC Name |

2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |

InChI |

InChI=1S/C22H16BrClN4OS/c23-17-11-5-4-10-16(17)21-26-27-22(28(21)15-8-2-1-3-9-15)30-14-20(29)25-19-13-7-6-12-18(19)24/h1-13H,14H2,(H,25,29) |

InChI Key |

BFFWRJHRPHXPFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.